N-benzyl-2-(2-naphthylsulfonyl)acetamide
Description
N-Benzyl-2-(2-naphthylsulfonyl)acetamide is a sulfonamide-containing acetamide derivative characterized by a benzyl group attached to the nitrogen atom and a 2-naphthylsulfonyl moiety at the α-carbon of the acetamide backbone. The sulfonyl group in this compound likely enhances hydrogen-bonding capacity and polarity compared to other substituents, influencing solubility and intermolecular interactions .
Properties
Molecular Formula |
C19H17NO3S |
|---|---|
Molecular Weight |
339.4g/mol |
IUPAC Name |
N-benzyl-2-naphthalen-2-ylsulfonylacetamide |
InChI |
InChI=1S/C19H17NO3S/c21-19(20-13-15-6-2-1-3-7-15)14-24(22,23)18-11-10-16-8-4-5-9-17(16)12-18/h1-12H,13-14H2,(H,20,21) |
InChI Key |
REAKACLZKQAHFW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)CS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Sulfonyl vs.
- Synthetic Complexity: Imidazolone derivatives (e.g., compound 4g) are synthesized via multicomponent reactions (El-Saghier), achieving high yields (85%), whereas bromo-phenoxy analogs (e.g., ) face discontinuation due to synthetic challenges .
Physicochemical and Spectroscopic Properties
Table 2: Comparative Spectroscopic and Physical Data
Key Observations :
- Carbonyl Stretching: The imidazolone derivative (4g) exhibits two distinct C=O stretches at 1747 and 1669 cm⁻¹, reflecting the conjugated and non-conjugated carbonyl groups . In contrast, sulfonamide-containing analogs (e.g., target compound) would likely show a single intense C=O stretch with additional S=O stretches near 1350–1200 cm⁻¹.
- Crystallography : Dichlorophenyl-sulfanyl analogs form 1D chains via N–H⋯N hydrogen bonding, whereas cyclohexyl derivatives adopt chair conformations stabilized by N–H⋯O interactions .
Key Observations :
- Antiparasitic Potential: While benznidazole (a nitroimidazole analog) is used against Chagas disease, the sulfonamide group in the target compound may reduce nitro-associated toxicity (e.g., neurotoxicity, agranulocytosis) but requires validation .
- Antimicrobial Applications : Thiazole-containing acetamides demonstrate antimicrobial properties, suggesting that the naphthylsulfonyl group in the target compound could modulate activity against resistant strains .
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